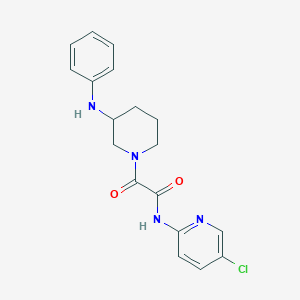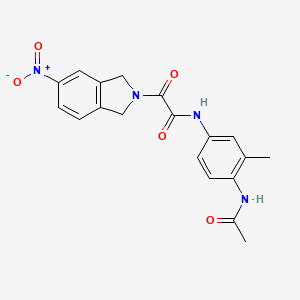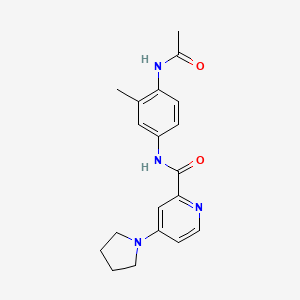
2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide, also known as ML352, is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme human phosphodiesterase 10A (PDE10A), which plays a critical role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.
作用机制
2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide is a potent and selective inhibitor of PDE10A, an enzyme that plays a critical role in regulating the levels of cAMP and cGMP in the brain. By inhibiting PDE10A, 2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide increases the levels of cAMP and cGMP, which in turn activates signaling pathways that promote neuronal survival and function. This mechanism of action is believed to underlie the therapeutic effects of 2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide has been shown to have several biochemical and physiological effects in animal models. It increases the levels of cAMP and cGMP in the brain, which activate signaling pathways that promote neuronal survival and function. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting the growth and survival of neurons. 2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide has been shown to improve cognitive function and reduce motor deficits in animal models of neurological and psychiatric disorders. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide in lab experiments is its high potency and selectivity for PDE10A. This allows for precise manipulation of the cAMP and cGMP signaling pathways in the brain, which is important for understanding the mechanisms underlying various neurological and psychiatric disorders. However, one limitation of using 2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide is its potential toxicity, as it has been shown to induce liver toxicity in some animal models. Careful dosing and monitoring is required to ensure the safety of animals used in lab experiments.
未来方向
There are several future directions for research on 2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide. One area of interest is in understanding the molecular mechanisms underlying its therapeutic effects in various neurological and psychiatric disorders. This could involve studying the downstream signaling pathways activated by increased cAMP and cGMP levels, as well as the effects of 2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide on other neurotransmitter systems in the brain. Another area of interest is in developing more potent and selective inhibitors of PDE10A, which could have even greater therapeutic potential. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide in humans.
合成方法
The synthesis of 2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide involves several steps, including the reaction of 3-anilinopiperidine with 5-chloro-2-pyridinecarboxylic acid, followed by the addition of oxalyl chloride and subsequent reaction with methylamine. The final product is obtained through purification by column chromatography. The synthesis of 2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide has been optimized to yield high purity and yield, making it suitable for large-scale production.
科学研究应用
2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases. 2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide has also been studied for its potential use in treating addiction and substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
2-(3-anilinopiperidin-1-yl)-N-(5-chloropyridin-2-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c19-13-8-9-16(20-11-13)22-17(24)18(25)23-10-4-7-15(12-23)21-14-5-2-1-3-6-14/h1-3,5-6,8-9,11,15,21H,4,7,10,12H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRMEVPUJSVVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(=O)NC2=NC=C(C=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[4-[[2-(2-methoxy-4-methylanilino)-2-oxoacetyl]-methylamino]cyclohexyl]carbamate](/img/structure/B7428935.png)
![(2,4-Dichloro-5-methylsulfonylphenyl)-[2-(3-fluorophenyl)azetidin-1-yl]methanone](/img/structure/B7428956.png)
![methyl N-[2-fluoro-5-[[2-oxo-2-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]amino]acetyl]amino]phenyl]carbamate](/img/structure/B7428959.png)

![N-(4-tert-butylcycloheptyl)-N'-[4-(ethylcarbamoyl)phenyl]oxamide](/img/structure/B7428963.png)
![N'-(2-methyl-5-nitrophenyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]oxamide](/img/structure/B7428966.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-2-(trifluoromethylsulfanyl)pyridine-3-carboxamide](/img/structure/B7428969.png)

![5-(1-Ethoxyethyl)-3-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7428987.png)
![5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B7429004.png)


![N-(4-cyano-2-methoxyphenyl)-2-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]-2-oxoacetamide](/img/structure/B7429027.png)
